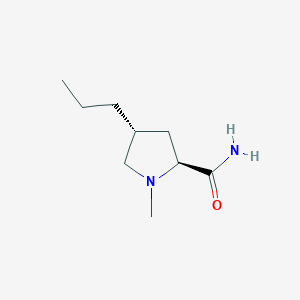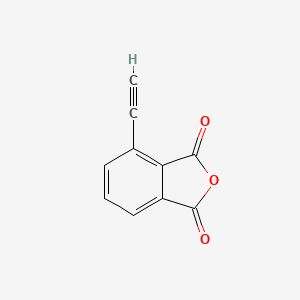
4-Ethynyl-2-benzofuran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynylisobenzofuran-1,3-dione is an organic compound with the molecular formula C10H4O3. It belongs to the class of isobenzofuran derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an ethynyl group attached to the isobenzofuran-1,3-dione core, making it a unique and interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylisobenzofuran-1,3-dione can be achieved through various methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between the usual boiling point of water (100°C) and its critical temperature (374°C), under pressure .
Industrial Production Methods: While specific industrial production methods for 4-Ethynylisobenzofuran-1,3-dione are not well-documented, the general principles of green chemistry and sustainable practices are likely to be employed. This includes the use of non-toxic reagents, energy-efficient processes, and minimal waste generation.
化学反応の分析
Types of Reactions: 4-Ethynylisobenzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using molecular oxygen and hydrogen peroxide in subcritical water .
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isobenzofuran-1,3-dione derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
4-Ethynylisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of 4-Ethynylisobenzofuran-1,3-dione involves its interaction with molecular targets and pathways within biological systems. Additionally, it can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
類似化合物との比較
4-Ethynylisobenzofuran-1,3-dione can be compared with other similar compounds, such as:
4-Methylisobenzofuran-1,3-dione: This compound has a methyl group instead of an ethynyl group, leading to different chemical properties and reactivity.
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, resulting in varied biological activities and applications.
Uniqueness: The presence of the ethynyl group in 4-Ethynylisobenzofuran-1,3-dione imparts unique chemical properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
646052-77-9 |
|---|---|
分子式 |
C10H4O3 |
分子量 |
172.14 g/mol |
IUPAC名 |
4-ethynyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H4O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h1,3-5H |
InChIキー |
VCJUSEFXUWAMHH-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C2C(=CC=C1)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
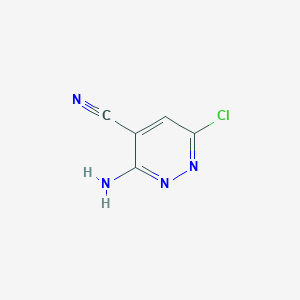
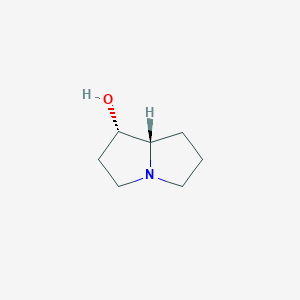

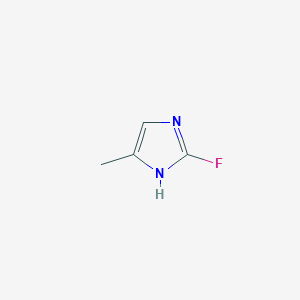

![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)



![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

